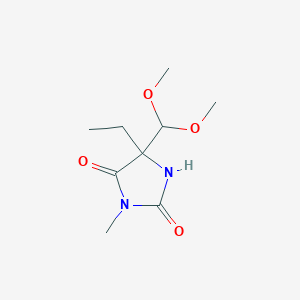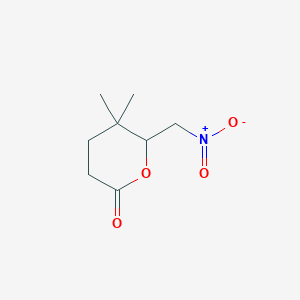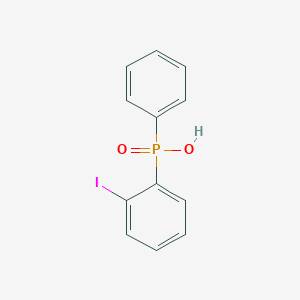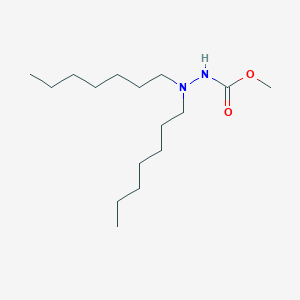
Hafnium--palladium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium–palladium (1/3) is an intermetallic compound composed of hafnium and palladium in a 1:3 ratio. This compound is part of the broader hafnium-palladium system, which has been studied for its unique crystal structures and phase equilibria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hafnium–palladium (1/3) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental hafnium and palladium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in the desired stoichiometric ratio and heated to temperatures above 1000°C to facilitate the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of hafnium–palladium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then cooled rapidly to obtain the desired phase. The use of high-purity starting materials and controlled atmospheres is crucial to achieving high-quality hafnium–palladium (1/3) for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hafnium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both hafnium and palladium.
Common Reagents and Conditions
Oxidation: Hafnium–palladium (1/3) can react with oxygen at elevated temperatures to form oxides. The reaction typically occurs at temperatures above 500°C.
Reduction: Reduction reactions involving hafnium–palladium (1/3) often require strong reducing agents such as hydrogen gas or alkali metals.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2) and palladium oxide (PdO).
Reduction: Elemental hafnium and palladium.
Substitution: Hafnium tetrahalides (HfX4) and palladium halides (PdX2), where X represents a halogen.
Wissenschaftliche Forschungsanwendungen
Hafnium–palladium (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in high-temperature applications, such as aerospace components and nuclear reactors, due to its excellent thermal stability and corrosion resistance
Wirkmechanismus
The mechanism of action of hafnium–palladium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. The palladium component plays a crucial role in binding and activating substrates, while the hafnium component provides structural stability and resistance to deactivation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hafnium–platinum (1/3): Similar in structure and properties, but with platinum instead of palladium.
Hafnium–nickel (1/3): Another intermetallic compound with nickel, exhibiting different catalytic properties.
Zirconium–palladium (1/3): Similar to hafnium–palladium (1/3) but with zirconium, showing comparable chemical behavior due to the similar ionic radii of hafnium and zirconium
Uniqueness
Hafnium–palladium (1/3) is unique due to its combination of high thermal stability, excellent catalytic properties, and resistance to oxidation and corrosion. These characteristics make it particularly valuable in high-temperature and harsh chemical environments, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
12298-59-8 |
|---|---|
Molekularformel |
HfPd3 |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
hafnium;palladium |
InChI |
InChI=1S/Hf.3Pd |
InChI-Schlüssel |
XBVWQKSGNBFRNY-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Hf] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)

![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)




![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)


